molecular formula C30H48O5 B1173828 Gardenoin J CAS No. 1345109-46-7

Gardenoin J

Cat. No.: B1173828
CAS No.: 1345109-46-7
M. Wt: 488.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Gardenoin J is a natural compound classified as a cycloartane triterpene. It is isolated from the exudate of the plant Gardenia thailandica. This compound has garnered significant attention due to its potent anticancer properties, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gardenoin J involves several steps, starting from the extraction of the compound from the plant source. The primary method involves the use of organic solvents to extract the compound, followed by purification through chromatographic techniques. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound during extraction and purification.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to enhance the yield and purity of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Gardenoin J undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives of this compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group in this compound with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Gardenoin J has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical properties and reactions of cycloartane triterpenes.

    Biology: It is used to study the biological activities of natural compounds, particularly their anticancer properties.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

The mechanism of action of Gardenoin J involves its interaction with specific molecular targets and pathways in cancer cells. It inhibits tumor growth by inducing apoptosis, a process of programmed cell death, in cancer cells. This is achieved through the activation of caspases, a family of protease enzymes, and the regulation of various signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

    Cycloartenol: Another cycloartane triterpene with similar anticancer properties.

    Betulinic Acid: A triterpene with potent anticancer and anti-inflammatory properties.

    Lupeol: A triterpene with anti-inflammatory, anticancer, and antioxidant properties.

Uniqueness of Gardenoin J: this compound stands out due to its specific molecular structure, which confers unique biological activities, particularly its potent anticancer properties. Its ability to induce apoptosis in cancer cells through specific molecular pathways makes it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(1,2-dihydroxypropan-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-20(17-31)7-6-8-21(2)22-11-13-27(4)23-9-10-24(28(5,35)19-32)29(14-12-25(33)34)18-30(23,29)16-15-26(22,27)3/h7,17,21-24,32,35H,6,8-16,18-19H2,1-5H3,(H,33,34)/b20-7+/t21-,22-,23+,24+,26-,27+,28?,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQDTZXKPKVGKT-LPARWXRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(C)(CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(C)(CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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